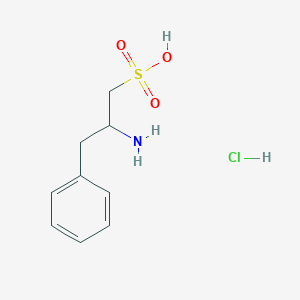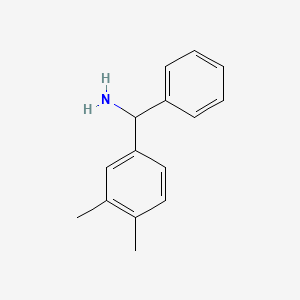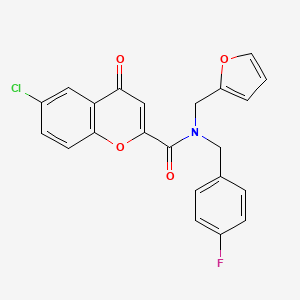
6-chloro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-cloro-N-(4-fluorobencil)-N-(furan-2-ilmetil)-4-oxo-4H-cromen-2-carboxamida es un compuesto orgánico sintético que pertenece a la clase de derivados de cromen. Los cromen son conocidos por sus diversas actividades biológicas y se estudian ampliamente en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-cloro-N-(4-fluorobencil)-N-(furan-2-ilmetil)-4-oxo-4H-cromen-2-carboxamida típicamente implica reacciones orgánicas de múltiples pasos. Los materiales de partida a menudo incluyen derivados de 4H-cromen-4-ona, que sufren cloración, seguida de reacciones de sustitución nucleófila para introducir los grupos 4-fluorobencil y furan-2-ilmetil. El paso final generalmente implica la formación del grupo carboxamida en condiciones de reacción específicas, como el uso de reactivos de acoplamiento y catalizadores.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad para garantizar la consistencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de furano, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción podrían dirigirse al grupo carbonilo en el anillo de cromen, potencialmente convirtiéndolo en un grupo hidroxilo.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, especialmente en las posiciones de cloro y fluorobencil.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Reactivos como hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu) pueden facilitar las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados de ácido furan-2-carboxílico, mientras que la reducción podría producir derivados de cromen hidroxilados.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Posible agente terapéutico debido a sus diversas actividades biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su objetivo biológico específico. En general, los derivados de cromen pueden interactuar con varios objetivos moleculares como enzimas, receptores y ADN. Las vías involucradas podrían incluir la inhibición de la actividad enzimática, la modulación de la señalización del receptor o la interferencia con la replicación del ADN.
Comparación Con Compuestos Similares
Compuestos similares
6-cloro-4H-cromen-4-ona: Un derivado de cromen más simple con características estructurales similares.
N-(4-fluorobencil)-4-oxo-4H-cromen-2-carboxamida: Carece del grupo furan-2-ilmetil, pero comparte otros elementos estructurales.
N-(furan-2-ilmetil)-4-oxo-4H-cromen-2-carboxamida: Carece del grupo 4-fluorobencil, pero comparte otros elementos estructurales.
Singularidad
La singularidad de 6-cloro-N-(4-fluorobencil)-N-(furan-2-ilmetil)-4-oxo-4H-cromen-2-carboxamida radica en su combinación específica de grupos funcionales, que puede conferir actividades biológicas y reactividad química distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C22H15ClFNO4 |
|---|---|
Peso molecular |
411.8 g/mol |
Nombre IUPAC |
6-chloro-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H15ClFNO4/c23-15-5-8-20-18(10-15)19(26)11-21(29-20)22(27)25(13-17-2-1-9-28-17)12-14-3-6-16(24)7-4-14/h1-11H,12-13H2 |
Clave InChI |
MVSHLVXVZUIMGR-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


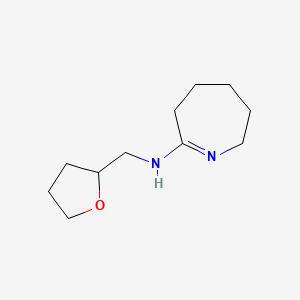

![1-Pyrrolidinecarboxylic acid,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester,(3R)-](/img/structure/B12117275.png)
![(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine](/img/structure/B12117283.png)



amine](/img/structure/B12117322.png)
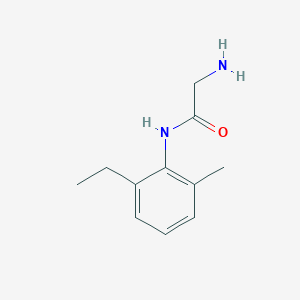
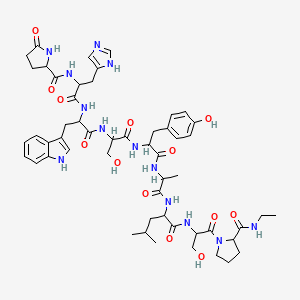
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide](/img/structure/B12117344.png)
